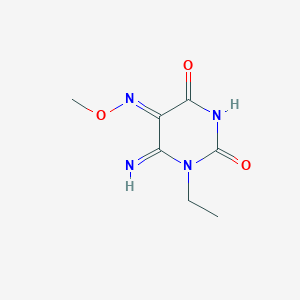

1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) is a useful research compound. Its molecular formula is C7H10N4O3 and its molecular weight is 198.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a pyrimidine core with an ethyl group and an oxime functional group, which may enhance its biological activity. The compound is recognized for its antimicrobial properties and potential interactions with various biological targets.

- Molecular Formula : C₁₁H₁₄N₄O₃

- Molecular Weight : Approximately 198.182 g/mol

- CAS Number : 71342-66-0

The presence of the oxime group allows for reactivity that can lead to hydrolysis and nucleophilic substitution reactions, potentially resulting in derivatives with varied biological activities.

Antimicrobial Properties

Research indicates that 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) exhibits notable antimicrobial activity. Preliminary studies have shown efficacy against certain bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

The compound's mechanism of action may involve the inhibition of specific enzymes or pathways crucial for bacterial metabolism. The oxime functionality could play a role in enzyme inhibition, although further research is necessary to elucidate these mechanisms completely.

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime), it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methyl-6-imino-dihydropyrimidine | Methyl instead of ethyl group | Potentially different biological activity profile |

| 2-Amino-4-hydroxy-pyrimidine | Hydroxyl group at position 4 | Different reactivity due to hydroxyl presence |

| 5-(Hydroxymethyl)-dihydropyrimidine | Hydroxymethyl substitution | Variation in solubility and interaction potential |

This table illustrates how variations in substituents can significantly influence the chemical behavior and biological activities of these compounds.

Case Studies and Research Findings

A review of literature highlights several studies focusing on the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy : In vitro studies have demonstrated that derivatives of 1-Ethyl-6-iminodihydropyrimidine can inhibit the growth of various bacterial strains, indicating a promising avenue for developing new antibiotics.

- Enzyme Interaction Studies : Molecular docking studies suggest that this compound may interact with key enzymes involved in bacterial metabolism. These interactions could lead to the design of novel inhibitors targeting these enzymes.

- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate that the compound's interaction with enzymes like dihydropyrimidinase can affect its bioavailability and therapeutic efficacy.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) exhibits notable antimicrobial properties. Preliminary studies have shown its efficacy against specific bacterial strains, suggesting potential as an antimicrobial agent. The compound may also inhibit certain enzymes or biological pathways, although further research is needed to elucidate these mechanisms fully.

Medicinal Chemistry

The compound's structural features suggest several promising applications in drug development:

- Antimicrobial Agent : It has shown effectiveness against bacteria, making it a candidate for further development as an antimicrobial drug.

- Enzyme Inhibition : Its interaction with specific enzymes related to bacterial metabolism could lead to the development of new therapeutic agents targeting bacterial infections.

Agricultural Sciences

1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) is also recognized as a byproduct in the synthesis of compounds used in agriculture:

- Fungicide Development : It is associated with the degradation products of Cymoxanil, a fungicide used for seed treatment and foliar application to control late blight in crops .

Comparison with Related Compounds

To highlight its uniqueness and potential advantages over similar compounds, a comparison table is provided:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methyl-6-imino-dihydropyrimidine | Methyl instead of ethyl group | Potentially different biological activity profile |

| 2-Amino-4-hydroxy-pyrimidine | Hydroxyl group at position 4 | Different reactivity due to hydroxyl presence |

| 5-(Hydroxymethyl)-dihydropyrimidine | Hydroxymethyl substitution | Variation in solubility and interaction potential |

This comparison underscores how variations in substituents can significantly influence the chemical behavior and biological activities of pyrimidine derivatives. The combination of ethyl and oxime functionalities in our compound may enhance its therapeutic potential compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on various aspects of this compound:

- Antimicrobial Efficacy : Research conducted by Dhingani et al. demonstrated that derivatives of this compound exhibited significant antibacterial activity against specific strains of bacteria .

- Enzyme Interaction Studies : Molecular docking studies are underway to explore the interactions between this compound and target enzymes involved in bacterial metabolism.

Eigenschaften

CAS-Nummer |

71342-66-0 |

|---|---|

Molekularformel |

C7H10N4O3 |

Molekulargewicht |

198.18 g/mol |

IUPAC-Name |

(5Z)-1-ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C7H10N4O3/c1-3-11-5(8)4(10-14-2)6(12)9-7(11)13/h8H,3H2,1-2H3,(H,9,12,13)/b8-5?,10-4- |

InChI-Schlüssel |

QHNYQVOBANAFAW-UOATXIDOSA-N |

SMILES |

CCN1C(=N)C(=NOC)C(=O)NC1=O |

Isomerische SMILES |

CCN1C(=N)/C(=N/OC)/C(=O)NC1=O |

Kanonische SMILES |

CCN1C(=N)C(=NOC)C(=O)NC1=O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.